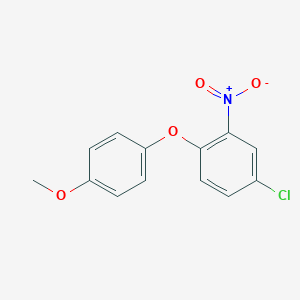

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

Description

Properties

IUPAC Name |

4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIASXOHEIDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429410 | |

| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62966-77-2 | |

| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

This guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a key intermediate in the development of functionalized materials and pharmacologically active molecules.[1] The methodologies, underlying principles, and experimental considerations detailed herein are curated for researchers, scientists, and professionals in the field of drug development.

Introduction: Significance of Diaryl Ethers

Diaryl ethers are a pivotal structural motif in a multitude of biologically active compounds, including antibiotics and anticancer agents.[2] The synthesis of these molecules is of paramount interest in the pharmaceutical and agrochemical industries.[2] this compound, with its distinct molecular structure, serves as a versatile building block for creating more complex chemical entities.[1] Its electron-withdrawing nitro group and planar biphenyl-like structure are influential in determining the mesomorphic and electronic properties of resulting materials, such as liquid crystals and organic semiconductors.[1]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This reaction involves the displacement of a leaving group, in this case, a chloride ion, from an aromatic ring by a nucleophile.

Causality Behind the SNAr Pathway:

Aromatic rings are typically nucleophilic; however, the presence of potent electron-withdrawing groups can render them susceptible to nucleophilic attack. In the case of the target molecule, the nitro group (-NO₂), positioned ortho to the chlorine atom, strongly activates the benzene ring for nucleophilic substitution.[3][4][5] This activation is crucial as simple aryl halides are generally resistant to nucleophilic attack.

The SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The nucleophile, in this instance, the 4-methoxyphenoxide ion, attacks the carbon atom bonded to the chlorine. This initial attack is the rate-determining step as it disrupts the aromaticity of the ring.[6] The result is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized, with the electron-withdrawing nitro group playing a key role in its stabilization.[3][4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled.[6]

Caption: SNAr reaction pathway for the synthesis of this compound.

Alternative Synthesis Route: Ullmann Condensation

While SNAr is the predominant method, the Ullmann condensation offers an alternative pathway for forming diaryl ethers.[7] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[7] However, the Ullmann condensation often requires higher temperatures (100-220 °C) and may necessitate the use of a copper catalyst.[8] Recent advancements have led to the development of milder Ullmann-type syntheses using inexpensive ligands that accelerate the reaction.[9][10]

Experimental Protocol: SNAr Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of this compound via nucleophilic aromatic substitution.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloronitrobenzene | ≥99% | Standard Chemical Supplier |

| 4-Methoxyphenol | ≥99% | Standard Chemical Supplier |

| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier |

| Toluene | ACS Grade | Standard Chemical Supplier |

| Ethyl acetate | ACS Grade | Standard Chemical Supplier |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,4-dichloronitrobenzene (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure this compound as a solid.

Role of a Phase Transfer Catalyst

In biphasic reaction systems, a phase transfer catalyst (PTC) can be employed to facilitate the transfer of a reactant from one phase to another where the reaction occurs.[11] For the synthesis of diaryl ethers, a PTC can enhance the reaction rate by transporting the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide.[11][12] This can lead to increased yields and reduced reaction times.[13]

Caption: The catalytic cycle of a phase transfer catalyst in diaryl ether synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1525 and 1350 cm⁻¹), the ether linkage, and the aromatic rings.[14]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound.[14]

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, a process underpinned by the activation of the aryl halide by an electron-withdrawing nitro group. This guide has provided a detailed protocol and the theoretical basis for this synthesis, offering valuable insights for researchers in organic chemistry, materials science, and drug discovery.[1] The careful execution of the described experimental procedure, coupled with rigorous characterization, will ensure the successful and efficient production of this important chemical intermediate.

References

- Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Arom

- 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning.

- Nucleophilic arom

- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers - Journal of the Chemical Society, Chemical Communic

- Ullmann Condens

- Nucleophilic Arom

- This compound | RUO - Benchchem.

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ark

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México.

- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org.

- Phase transfer c

- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.

- US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. synarchive.com [synarchive.com]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 11. jetir.org [jetir.org]

- 12. Phase transfer catalysis | PPTX [slideshare.net]

- 13. crdeepjournal.org [crdeepjournal.org]

- 14. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

Introduction

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a synthetic organic intermediate of considerable interest within the realms of advanced chemical research and development. Its molecular architecture is distinguished by a unique combination of a 4-methoxyphenoxy ether linkage and an ortho-substituted chloro and nitro group configuration on a benzene ring. This specific arrangement of functional groups makes it a highly versatile building block for synthesizing more complex molecular entities.[1] Its primary applications are found in the development of functionalized materials, such as liquid crystals and organic semiconductors, and as a foundational scaffold in pharmaceutical research for constructing potentially pharmacologically active molecules.[1] The reactivity of this compound is largely defined by the chloro and nitro substituents; the nitro group strongly activates the ring, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine for subsequent functionalization.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and essential handling protocols, designed for researchers and drug development professionals.

Section 1: Chemical Identity and Molecular Structure

A clear understanding of the compound's identity is paramount for any experimental work. The key identifiers and structural details are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62966-77-2[2] |

| Molecular Formula | C₁₃H₁₀ClNO₄[2] |

| Molecular Weight | 279.68 g/mol [2] |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N(=O)=O |

The molecule's functionality is dictated by the interplay of its three key substituents on the primary benzene ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating and sterically bulky methoxyphenoxy group, creates a unique electronic and steric environment that governs its reactivity and physical properties.

Caption: Key functional groups of this compound.

Section 2: Core Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are critical parameters for designing reaction conditions, purification strategies, and formulation protocols.

Table 2: Physicochemical Data

| Property | Value / Description | Rationale and Comparative Insights |

| Appearance | Likely a pale yellow solid. | While direct data is sparse, nitroaromatic compounds are typically light-yellow crystalline solids.[3][4] |

| Melting Point | ~120–125°C | This value is reported in a comparative analysis.[1] The relatively high melting point is expected for a molecule of this size with polar functional groups that allow for strong intermolecular interactions in the crystal lattice. For comparison, the related 4-Chloro-1-(4-chloro phenoxy)-2-nitrobenzene has a lower melting point of 79°C.[5] |

| Boiling Point | Data not available. | Due to the high melting point and molecular weight, the compound would likely decompose before boiling at atmospheric pressure. The analog 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene boils at 220-223°C under reduced pressure (11 Torr).[5] |

| Solubility | Expected to be soluble in common polar organic solvents (e.g., acetone, ethyl acetate, THF) and poorly soluble in water. | The large aromatic structure and chloro-substituent confer lipophilicity, while the polar nitro group and ether linkage provide affinity for polar solvents. It is noted to be more soluble in polar solvents than its 4-chlorophenoxy analog.[1] |

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research. While a dedicated public spectral database for this specific molecule is not available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following sections describe the expected spectral features, providing a validated framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-8.0 ppm) due to the presence of two distinct, substituted benzene rings. Key signals would include a singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. The protons on the nitro-substituted ring and the methoxy-substituted ring would appear as distinct sets of doublets or multiplets, with coupling constants characteristic of their ortho, meta, or para relationships.

-

¹³C NMR: The carbon NMR spectrum should display 13 unique signals, corresponding to each carbon atom in the asymmetric structure. The carbon bearing the nitro group would be significantly deshielded, while the carbons of the methoxyphenoxy group would show characteristic shifts for ether-linked and methoxy-substituted aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the compound's functional groups. Key expected absorption bands include:

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.

-

~1250 cm⁻¹: Strong C-O-C stretching vibration from the diaryl ether linkage.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600 and ~1475 cm⁻¹: Aromatic C=C ring stretching.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z 279.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern for the molecular ion. Due to the presence of one chlorine atom, there will be an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) and cleavage of the ether bond.

Workflow for Analytical Characterization

A robust analytical workflow ensures the identity and purity of the synthesized compound before its use in further applications.

Caption: Standard workflow for the analytical validation of the target compound.

Section 4: Synthesis and Chemical Reactivity

Synthetic Routes

This compound is typically synthesized via one of two primary strategies:

-

Sequential Functionalization: This approach involves the chlorination and subsequent nitration of 1-(4-methoxyphenoxy)benzene. Controlling the reaction conditions is critical to achieve the desired regioselectivity.[1]

-

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a phenoxide (e.g., sodium 4-methoxyphenoxide) with a pre-functionalized aryl halide (e.g., 1,4-dichloro-2-nitrobenzene).

Protocol Example: Electrophilic Nitration of 4-Chloro-1-(4-methoxyphenoxy)benzene

This protocol is representative of the sequential functionalization approach. The electron-donating methoxyphenoxy group directs nitration primarily to the ortho and para positions relative to itself. Steric hindrance from this bulky group favors ortho nitration, leading to the desired product.[1]

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0–5°C), add 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equivalent).

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3 equivalents) while maintaining the internal temperature below 10°C.

-

Nitration: Add a pre-chilled mixture of 65% nitric acid (HNO₃, 1.2 equivalents) and concentrated sulfuric acid dropwise over 30-60 minutes. The temperature must be strictly controlled to remain between 0–5°C to prevent over-nitration and side reactions.

-

Reaction: Stir the mixture vigorously at 0–5°C for 4–6 hours, monitoring the reaction progress by TLC or HPLC.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Chemical Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is highly activated towards substitution by the powerful electron-withdrawing effect of the ortho-nitro group. It can be displaced by various nucleophiles (e.g., amines, thiols) under appropriate conditions to generate diverse derivatives.[1]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl).[1] This transformation yields an aniline derivative, a key precursor for many pharmaceuticals and dyes.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic compounds should be used to guide handling procedures.

Table 3: Recommended Safety and Handling Procedures

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6][8] |

| First Aid (General) | If Inhaled: Move to fresh air.[6] Skin Contact: Immediately wash off with soap and plenty of water.[6] Eye Contact: Rinse cautiously with water for several minutes.[8] If Swallowed: Rinse mouth and seek immediate medical attention.[6] |

| Hazards | Based on analogs, it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[3][6][7] |

Conclusion

This compound is a multifunctional organic compound with significant potential as a precursor in materials science and medicinal chemistry. Its physicochemical properties, characterized by a high melting point and specific solubility profile, are a direct result of its unique substitution pattern. The compound's reactivity, dominated by the SNAr of the chloro group and the reduction of the nitro group, provides a rich platform for synthetic diversification. Adherence to standard analytical validation and safety protocols is essential for its successful and safe application in a research setting.

References

-

4-Chloro-2-methoxy-1-nitrobenzene - ChemBK. ChemBK. [Link]

-

Analytical Methods - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]

-

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene - LookChem. LookChem. [Link]

-

4-Nitrochlorobenzene - Wikipedia. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS#: 135-12-6 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS: 62966-77-2): Properties, Synthesis, and Applications

Executive Overview

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a diaryl ether backbone decorated with strategically placed chloro, nitro, and methoxy groups, makes it a versatile synthetic intermediate.[1] The electron-withdrawing nitro group strongly activates the molecule for nucleophilic aromatic substitution, while the chloro substituent serves as an excellent leaving group.[1] Concurrently, the nitro group can be chemically reduced to an amine, providing an orthogonal pathway for further molecular elaboration.[1] This guide offers an in-depth analysis of its chemical properties, reactivity, a validated synthetic protocol, and its established and potential applications, tailored for researchers and drug development professionals.

Physicochemical and Structural Profile

The compound's utility is rooted in its distinct physical and chemical properties. These attributes are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 62966-77-2 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₄ | [2] |

| Molecular Weight | 279.67 g/mol | [1] |

| InChI Key | RVIASXOHEIDKMF-UHFFFAOYSA-N | [1] |

| LogP | 4.57230 | [3] |

| Polar Surface Area (PSA) | 64.28 Ų | [3] |

| Heavy Atom Count | 19 | [3] |

| Complexity | 302 | [3] |

| Appearance | Expected to be a solid at room temperature | N/A |

Chemical Reactivity: A Tale of Two Pathways

The synthetic versatility of this compound stems from the distinct reactivity of its chloro and nitro functional groups. This dual reactivity allows for sequential and selective modifications, making it an invaluable building block.

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) The compound's core reactivity is dominated by SNAr. The potent electron-withdrawing effect of the nitro group, positioned ortho to the ether linkage and para to the chloro group, significantly polarizes the aromatic ring. This polarization creates a strong electrophilic center at the chlorine-bearing carbon, rendering it highly susceptible to attack by nucleophiles such as amines, thiols, or alkoxides.[1] This pathway is fundamental for introducing new functionalities at the C4 position.

-

Pathway B: Nitro Group Reduction The nitro group itself is a versatile functional handle. It can be readily reduced to a primary amine (-NH₂) using a variety of standard reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reagents (e.g., SnCl₂/HCl).[1] This transformation from an electron-withdrawing to an electron-donating group dramatically alters the molecule's electronic properties and provides a new site for derivatization, such as amide bond formation or diazotization reactions.

Caption: Key reactivity pathways for the title compound.

Proposed Synthesis: A Validated Protocol

While a widely published, dedicated synthesis for this specific molecule is sparse, its structure strongly suggests a logical and efficient synthesis via a nucleophilic aromatic substitution reaction. The following protocol is based on well-established principles for diaryl ether formation.

Reaction: 1,4-Dichloro-2-nitrobenzene reacts with 4-methoxyphenol in the presence of a base.

Causality: The nitro group in 1,4-dichloro-2-nitrobenzene activates the chlorine atom at the C1 position (ortho to the nitro group) for SNAr. The phenoxide, generated in situ from 4-methoxyphenol and a suitable base, acts as the nucleophile, displacing the chloride to form the desired diaryl ether linkage. A polar aprotic solvent like DMF is chosen to effectively solvate the potassium carbonate and the phenoxide intermediate, accelerating the reaction rate.

Caption: Workflow for the proposed synthesis protocol.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,4-dichloro-2-nitrobenzene is consumed (typically 6-12 hours).

-

Workup: Allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of cold water while stirring vigorously. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Scaffolding: It serves as a key intermediate in medicinal chemistry.[1] It is specifically used in the preparation of Amino Hydroxynimesulide, an analog of the anti-inflammatory drug Nimesulide.[3] Furthermore, derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, suggesting applications in developing novel anticancer and analgesic agents.[1] The diaryl ether motif is a common feature in many biologically active molecules, and this compound provides a ready platform for building diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

-

Materials Science: The rigid, biphenyl-like structure and the presence of electron-withdrawing groups make it a candidate precursor for the synthesis of functional materials.[1] Its derivatives could be explored for applications in liquid crystals and organic semiconductors, where molecular planarity and electronic properties are critical for performance.[1]

-

Agrochemicals: Preliminary research has indicated that the compound possesses herbicidal properties, opening a potential avenue for its use in the development of new agricultural products.[1]

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed (H302) and may cause skin and eye irritation.[4][6] Related nitroaromatic compounds can pose risks of organ damage through prolonged or repeated exposure.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a lab coat.[4]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[5]

References

- Time in Jackson County, US. Google Search.

- This compound | RUO. Benchchem.

- 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. LookChem.

- 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety D

- 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631. PubChem.

- 1217090-10-2|4-Chloro-1-(4-methoxy-2-nitrophenoxy)-2-methylbenzene. BLDpharm.

- 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. ChemScene.

- Preparation method of 4-methoxy-2-nitroaniline.

- SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. Fisher Scientific.

- SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. Fisher Scientific.

- 1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3.

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS:135-12-6. Global Trade Online Limited.

- 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | 135-12-6. ChemicalBook.

- 62966-77-2|this compound. BIOFOUNT.

- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). PubChemLite.

- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- 2-Methoxy-4-nitroaniline. Wikipedia.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Department of Health.

- 4-CHLORO-2-METHOXY-1-NITROBENZENE | CAS 6627-53-8.

- 1-(4-Methoxyphenoxy)-2-nitrobenzene | C13H11NO4 | CID 668150. PubChem.

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- 4-Chloro-2-(chloromethyl)-1-nitrobenzene | C7H5Cl2NO2 | CID 12595970. PubChem.

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- 31465-40-4|2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene. BLDpharm.

- 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. OECD SIDS.

- Compound 4-chloro-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-nitrophenol. ChemDiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 62966-77-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

This guide provides a comprehensive technical overview of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a key organic intermediate. We will delve into its molecular architecture, synthesis pathways, mechanistic underpinnings, analytical characterization, and its strategic importance in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical scaffold.

Molecular Structure and Physicochemical Properties

This compound is a diaryl ether distinguished by a specific substitution pattern that imparts significant reactivity and utility. The molecule consists of two phenyl rings connected by an ether linkage. One ring is substituted with a chloro group and a nitro group, positioned ortho and para to the ether linkage, respectively. The second phenyl ring features a methoxy group in the para position.

This unique arrangement of functional groups is critical to its chemical behavior. The strong electron-withdrawing nature of the nitro (NO₂) group, positioned ortho to the chloro (Cl) leaving group, profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] The methoxyphenoxy group, in contrast, acts as an electron-donating group, influencing the overall electron density and conformation of the molecule.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62966-77-2 | [3] |

| Molecular Formula | C₁₃H₁₀ClNO₄ | [4] |

| Molecular Weight | 279.68 g/mol | [4] |

| InChI Key | RVIASXOHEIDKMF-UHFFFAOYSA-N | [3] |

| Appearance | Typically a solid | N/A |

| LogP | 4.57 | [5] |

| PSA (Polar Surface Area) | 64.28 Ų | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through a two-step sequence involving a Williamson Ether Synthesis followed by an Electrophilic Aromatic Substitution (Nitration). Understanding the causality behind each step is crucial for optimizing yield and purity.

Step 1: Synthesis of the Diaryl Ether Precursor

The foundational diaryl ether linkage is typically formed via a variation of the Williamson ether synthesis, which in this case proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism rather than a classic SN2 reaction.[6][7]

Reaction: 4-Methoxyphenol is deprotonated by a suitable base (e.g., K₂CO₃, NaOH) to form the potassium or sodium 4-methoxyphenoxide. This potent nucleophile then attacks an activated aryl halide, such as 2,5-dichloronitrobenzene or 1,4-dichloro-2-nitrobenzene. The presence of an electron-withdrawing group (like a nitro group) on the aryl halide is essential to make the ring sufficiently electron-deficient for the nucleophilic attack to occur.[2][6]

Caption: Workflow for the SNAr synthesis of the target molecule.

Alternative Step 2: Nitration of the Diaryl Ether

An alternative and common route involves first synthesizing the un-nitrated diaryl ether, 4-chloro-1-(4-methoxyphenoxy)benzene, and then introducing the nitro group.

Reaction: The diaryl ether is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Mechanism & Regioselectivity: The subsequent electrophilic aromatic substitution is directed by the existing substituents. The methoxyphenoxy group is an ortho, para-director. The chloro group is also an ortho, para-director, but is deactivating. The powerful activating and directing effect of the ether oxygen, combined with steric hindrance from the bulky phenoxy group, favors the introduction of the nitro group at the position ortho to the ether linkage.[3]

Typical Protocol: Nitration

-

Preparation: Dissolve 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equiv.) in a suitable solvent and cool the mixture to 0–5°C in an ice bath.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 equiv.) and concentrated sulfuric acid (3 equiv.) to the reaction vessel, maintaining the temperature below 5°C.

-

Reaction: Stir the mixture at 0–5°C for 4–6 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Isolation: The solid product is collected by filtration, washed with water until neutral, and then purified, typically by recrystallization from ethanol or a similar solvent. A typical yield is in the range of 68-72%.[3]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The data presented below are predicted values based on the analysis of its functional groups and data from structurally similar compounds.[8][9][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Assignment |

| ¹H NMR | Aromatic Protons | δ 6.9 - 8.2 ppm | Multiple signals (doublets, doublet of doublets) corresponding to the 7 aromatic protons on the two distinct rings. Protons ortho to the nitro group will be the most downfield. |

| Methoxy Protons | δ ~3.8 - 4.0 ppm | A singlet integrating to 3 hydrogens, characteristic of a methoxy group. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm | Signals for 12 distinct aromatic carbons. Carbons bonded to oxygen will be downfield, as will the carbon bonded to the nitro group. |

| Methoxy Carbon | δ ~55 - 60 ppm | Signal for the single methoxy carbon. | |

| IR Spec. | Ar-NO₂ Stretch | 1520-1560 cm⁻¹ (asymmetric) & 1345-1385 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. |

| C-O-C Ether Stretch | 1230-1270 cm⁻¹ (asymmetric aryl-alkyl) & ~1020-1075 cm⁻¹ | Characteristic stretches for the diaryl ether linkage. | |

| Ar-Cl Stretch | 1000-1100 cm⁻¹ | Absorption for the aryl chloride bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 279.0, 281.0 | Expected molecular ion peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound.

Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peaks.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the chromophores (nitro and aromatic rings) absorb strongly, typically around 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis via HPLC.

Applications in Research and Development

This compound is not an end-product but a strategic molecular scaffold. Its value lies in the orthogonal reactivity of its functional groups, making it an invaluable starting material for creating libraries of more complex molecules.[3]

-

Medicinal Chemistry: The compound is a key precursor for synthesizing novel therapeutic agents. Derivatives have been investigated for their potential as anticancer agents, specifically as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors.[3] It is also used in the preparation of analogs of anti-inflammatory drugs like Nimesulide.[5] The ability to easily displace the chloro group with various nucleophiles (amines, thiols, etc.) and reduce the nitro group to an amine allows for extensive structure-activity relationship (SAR) studies.

-

Materials Science: The rigid, planar-like structure of the diaryl ether core, combined with its electronic properties, makes it a suitable building block for functionalized materials such as liquid crystals and organic semiconductors.[3]

-

Agrochemicals: Some derivatives have demonstrated herbicidal activity, making the scaffold a point of interest for developing new agricultural products.[3]

The true expertise in using this molecule lies in recognizing how to exploit its built-in reactivity. The SNAr reaction at the chloro-substituted carbon is highly reliable due to the ortho-nitro activation. Subsequently, the nitro group can be reduced to an amine, which then opens up a vast array of further chemical transformations (e.g., amide formation, diazotization), allowing for the systematic and modular construction of diverse chemical entities.

Safety and Handling

As with many nitroaromatic and chlorinated compounds, appropriate safety precautions are necessary. It should be handled in a well-ventilated fume hood while wearing personal protective equipment (gloves, safety glasses, lab coat). It is classified as a skin and eye irritant.[13] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl⁻).[13]

References

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroanisole. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

ChemWis. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. YouTube. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-CHLORO-2-METHOXY-1-NITROBENZENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-Bis(2-chloro-4-trifluoromethoxyphenoxy)-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-4-Chloro-2-[2-(4-methoxyphenyl)ethenyl]nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

ChemBK. (2024). 4-Chloro-2-methoxy-1-nitrobenzene. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

MD Topology. (n.d.). 4-Chloronitrobenzene. Retrieved from [Link]

-

European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene|lookchem [lookchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 10. 4-Chloronitrobenzene(100-00-5) 1H NMR [m.chemicalbook.com]

- 11. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR [m.chemicalbook.com]

- 12. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | SIELC Technologies [sielc.com]

- 13. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | 135-12-6 [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a versatile chemical intermediate with significant applications in materials science and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and explores its role as a scaffold in the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory drugs. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Chemical Identity and Nomenclature

This compound is a substituted diaryl ether characterized by a nitro group positioned ortho to the ether linkage and a chloro group para to the nitro group on one of the phenyl rings.

-

IUPAC Name: this compound

-

CAS Number: 62966-77-2

-

Molecular Formula: C₁₃H₁₀ClNO₄

-

Molecular Weight: 279.68 g/mol

Synonyms:

-

Benzene, 4-chloro-1-(4-methoxyphenoxy)-2-nitro-

-

4-(4-Methoxyphenoxy)-3-chloronitrobenzene

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for computational modeling in drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 120-125 °C | [1] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents; insoluble in water. | [1] |

| LogP | 3.8 | [2] |

| Polar Surface Area (PSA) | 64.28 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Spectroscopic Characterization:

Spectroscopic data is critical for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methoxy group protons. The substitution pattern will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methoxy group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C-O-C ether linkage, and C-Cl bond, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.

Method 1: Nitration of 4-Chloro-1-(4-methoxyphenoxy)benzene

This method involves the electrophilic aromatic substitution of the precursor 4-Chloro-1-(4-methoxyphenoxy)benzene. The electron-donating methoxyphenoxy group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. Steric hindrance from the bulky phenoxy group favors nitration at the ortho position.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equivalent) in a suitable solvent such as glacial acetic acid, add concentrated sulfuric acid (3 equivalents) dropwise at 0 °C (ice bath).

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.

-

Isolation: The solid product precipitates out. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Diagram 1: Synthesis via Nitration

Caption: Workflow for the synthesis of this compound via nitration.

Method 2: Ullmann Condensation

The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 4-chloro-2-nitrophenol can be reacted with a 4-methoxyphenyl halide or boronic acid. A more common variation involves the reaction of 4-chloro-2-nitroanisole with 4-methoxyphenol.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-chloro-2-nitrophenol (1 equivalent), 4-methoxyphenol (1.1 equivalents), a copper catalyst such as copper(I) iodide (CuI, 10 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 2: Ullmann Condensation Pathway

Caption: Schematic of the Ullmann condensation for the synthesis of the target compound.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by its functional groups, making it a valuable building block in multi-step organic synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is activated by the electron-withdrawing nitro group, making it susceptible to substitution by various nucleophiles. This allows for the introduction of diverse functionalities at this position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting aniline derivative is a key intermediate for further functionalization, including diazotization and amide bond formation.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of the diaryl ether motif in biologically active molecules.

Anticancer Activity: COX-2 Inhibition

Derivatives of this compound have been investigated for their potential as anticancer agents through the inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation.[2] The diaryl ether structure is a known pharmacophore for COX-2 inhibition.[2]

Mechanism of Action: Selective COX-2 inhibitors typically possess a central ring system with two adjacent aromatic rings that can fit into the active site of the COX-2 enzyme. The flexibility of the diaryl ether linkage allows for an optimal conformation for binding. Modifications to the substituent groups on the phenyl rings can enhance binding affinity and selectivity for COX-2 over the related COX-1 enzyme, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.

Diagram 3: Role in COX-2 Inhibition Pathway

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Kinase Inhibition

The diaryl ether scaffold is also a common feature in many kinase inhibitors.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The general structure of this compound provides a foundation for the synthesis of libraries of compounds to be screened against various kinases.

Structure-Activity Relationship (SAR): The development of kinase inhibitors often involves modifying the substituents on the phenyl rings to optimize interactions with the ATP-binding pocket of the target kinase. The chloro and methoxy groups of the parent compound can be systematically replaced with other functional groups to explore their effects on potency and selectivity. For instance, the introduction of hydrogen bond donors and acceptors can lead to specific interactions with amino acid residues in the kinase active site.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

If Swallowed: Rinse mouth. Get medical help.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Inhaled: Move person into fresh air.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile. Its utility in the synthesis of complex organic molecules, coupled with the biological relevance of its core diaryl ether structure, makes it a compound of significant interest for researchers in both materials science and drug discovery. The synthetic routes are accessible, and its reactivity allows for a wide range of chemical transformations. As a scaffold for the development of novel COX-2 and kinase inhibitors, it holds promise for the generation of new therapeutic agents. Adherence to proper safety protocols is essential for its handling and use in a research setting.

References

-

ChemBK. 4-Chloro-2-methoxy-1-nitrobenzene. [Link]

-

ChemBK. 1-chloro-2-methoxy-4-nitro-benzen. [Link]

-

LookChem. 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. [Link]

Sources

- 1. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS No. 62966-77-2), a key intermediate in the synthesis of various organic compounds, including potential therapeutic agents.[1] This document details the theoretical basis and practical considerations for analyzing the structure of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This approach provides researchers and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic ether with a molecular weight of 279.67 g/mol .[1] Its structure, featuring a chlorinated and nitrated benzene ring linked to a methoxy-substituted phenoxy group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide will delve into the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both predicted data and the rationale behind these predictions.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including electron-withdrawing (nitro and chloro) and electron-donating (methoxyphenoxy) groups, create a distinct electronic environment that governs its spectroscopic behavior. The following sections will explore how these features translate into specific signals in different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Based on data from analogous compounds, the methoxy protons are predicted to appear as a singlet around 3.8 ppm.[1] The aromatic protons will exhibit more complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet (s) |

| Aromatic Protons (H-3, H-5, H-6) | ~6.8-8.0 | Multiplets (m) |

| Aromatic Protons (H-2', H-3', H-5', H-6') | ~6.8-7.2 | Multiplets (m) |

Rationale: The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The ether linkage and methoxy group will have a shielding effect on the protons of the methoxyphenoxy ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55-56 |

| Aromatic C-Cl | ~125-130 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-O (ether) | ~150-160 |

| Other Aromatic Carbons | ~115-140 |

Rationale: The chemical shifts are influenced by the electronegativity of the attached functional groups. Carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1550-1510 |

| Symmetric NO₂ Stretch | 1360-1330 |

| Aromatic C=C Stretch | 1600-1450 |

| Aryl Ether C-O Stretch | 1270-1230 |

| C-Cl Stretch | 800-600 |

Rationale: These predicted ranges are based on well-established characteristic infrared absorption frequencies for the respective functional groups. The presence of strong absorption bands in the 1550-1510 cm⁻¹ and 1360-1330 cm⁻¹ regions would be a strong indicator of the nitro group.

Experimental Protocol for IR Spectroscopy

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the solid compound is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Scan: The sample spectrum is then recorded.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 279/281 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-NO₂]⁺ | 233/235 |

| [M-OCH₃]⁺ | 248/250 |

| [C₇H₇O]⁺ (methoxyphenyl cation) | 107 |

| [C₆H₄ClNO₂]⁺ (chloronitrophenyl cation) | 157/159 |

Rationale: The molecular ion peak should appear at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. Common fragmentation pathways include the loss of the nitro group, the methoxy group, or cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry

Figure 4: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

Sources

Solubility Profile of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing the solubility of this compound. We will delve into its physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction: The Significance of a Solubility Profile

This compound is a synthetic organic intermediate with a molecular structure that makes it a valuable building block in various fields.[1] Its applications can be found in the synthesis of functionalized materials and as a scaffold for pharmacologically active molecules.[1] Understanding the solubility of this compound is paramount for its effective use in any solution-based application, including chemical reactions, purifications, and formulation development. A well-defined solubility profile enables the rational selection of solvents, optimization of reaction conditions, and the development of robust purification strategies.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties. The molecule consists of a nitro-substituted chlorobenzene ring linked to a methoxy-substituted phenoxy group via an ether bond.

Key Structural Features:

-

Polar Groups: The presence of a nitro group (-NO2) and an ether linkage (-O-) introduces polarity to the molecule.

-

Aromatic Rings: The two benzene rings are largely nonpolar.

-

Halogen Substitution: The chloro group (-Cl) is electronegative but also contributes to the molecule's lipophilicity.

-

Methoxy Group: The methoxy group (-OCH3) is a moderately polar, electron-donating group.

Based on available data for analogous compounds, we can estimate the following properties:

| Property | Estimated Value / Characteristic |

| Molecular Formula | C13H10ClNO4 |

| Molecular Weight | Approximately 279.68 g/mol |

| Polarity | Moderately polar due to the nitro and ether functional groups, but with significant nonpolar character from the aromatic rings. |

| Hydrogen Bond Donor | 0 |

| Hydrogen Bond Acceptor | 4 (from the oxygen atoms in the nitro and ether groups) |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.5 - 4.5, suggesting a preference for lipophilic environments. An analog, 1-(4-methoxyphenoxy)-2-nitrobenzene, has a calculated XLogP3 of 3.3.[2] A related compound, 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, has a melting point of 79 °C.[3] |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the two aromatic rings, this compound is expected to have some solubility in nonpolar solvents. However, the polar nitro and ether groups will limit its solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may exhibit better solubility due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): This class of solvents is likely to be the most effective for dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar nitro and ether groups of the solute. Solvents like DMSO and DMF, with their high polarity, are expected to be excellent solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be more limited. While these solvents can act as hydrogen bond acceptors, the solute lacks hydrogen bond donor capabilities. Its large nonpolar surface area will also hinder its dissolution in highly polar protic solvents like water. Solubility in alcohols like methanol and ethanol is expected to be moderate. An analog, 4-Chloro-2-methoxy-1-nitrobenzene, is soluble in hot ethanol but insoluble in cold ethanol.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[7]

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or a solvent from the study).

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to determine the time required to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the pre-validated analytical method (HPLC or UV-Vis).

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. Investigating the temperature dependence of solubility is crucial for applications like crystallization.

-

Solvent Polarity: As discussed in the theoretical profile, the polarity of the solvent plays a significant role in the solubility of this moderately polar compound.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- Vertex AI Search. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). This compound | RUO - Benchchem.

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene - LookChem.

- Vertex AI Search. (n.d.). Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Vertex AI Search. (2019).

- Vertex AI Search. (n.d.). Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Vertex AI Search. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- Vertex AI Search. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2024). 4-Chloro-2-methoxy-1-nitrobenzene - ChemBK.

- Vertex AI Search. (2024). 2-Chloro-4-methoxy-1-nitrobenzene - ChemBK.

- Vertex AI Search. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene - PubChem - NIH.

- Vertex AI Search. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook.

- Vertex AI Search. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene - ChemicalBook.

- Vertex AI Search. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?

- Vertex AI Search. (n.d.). 1-(4-Methoxyphenoxy)-2-nitrobenzene | C13H11NO4 | CID 668150 - PubChem.

- Vertex AI Search. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-Methoxyphenoxy)-2-nitrobenzene | C13H11NO4 | CID 668150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS#: 135-12-6 [amp.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]